Cas no 1341785-65-6 (2-(cyclopropylamino)-4-(1H-1,2,4-triazol-1-yl)butanamide)

2-(cyclopropylamino)-4-(1H-1,2,4-triazol-1-yl)butanamide 化学的及び物理的性質
名前と識別子
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- 2-(cyclopropylamino)-4-(1H-1,2,4-triazol-1-yl)butanamide
- EN300-1123728
- AKOS012340575
- 1341785-65-6
-
- インチ: 1S/C9H15N5O/c10-9(15)8(13-7-1-2-7)3-4-14-6-11-5-12-14/h5-8,13H,1-4H2,(H2,10,15)
- InChIKey: MHMUITZPFVVOOP-UHFFFAOYSA-N
- SMILES: O=C(C(CCN1C=NC=N1)NC1CC1)N
計算された属性
- 精确分子量: 209.12766012g/mol
- 同位素质量: 209.12766012g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 15
- 回転可能化学結合数: 6
- 複雑さ: 231
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 85.8Ų
- XLogP3: -0.6
2-(cyclopropylamino)-4-(1H-1,2,4-triazol-1-yl)butanamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1123728-0.05g |
2-(cyclopropylamino)-4-(1H-1,2,4-triazol-1-yl)butanamide |
1341785-65-6 | 95% | 0.05g |
$888.0 | 2023-10-26 | |
Enamine | EN300-1123728-0.25g |
2-(cyclopropylamino)-4-(1H-1,2,4-triazol-1-yl)butanamide |
1341785-65-6 | 95% | 0.25g |
$972.0 | 2023-10-26 | |
Enamine | EN300-1123728-2.5g |
2-(cyclopropylamino)-4-(1H-1,2,4-triazol-1-yl)butanamide |
1341785-65-6 | 95% | 2.5g |
$2071.0 | 2023-10-26 | |
Enamine | EN300-1123728-10g |
2-(cyclopropylamino)-4-(1H-1,2,4-triazol-1-yl)butanamide |
1341785-65-6 | 95% | 10g |
$4545.0 | 2023-10-26 | |
Enamine | EN300-1123728-5g |
2-(cyclopropylamino)-4-(1H-1,2,4-triazol-1-yl)butanamide |
1341785-65-6 | 95% | 5g |
$3065.0 | 2023-10-26 | |
Enamine | EN300-1123728-0.1g |
2-(cyclopropylamino)-4-(1H-1,2,4-triazol-1-yl)butanamide |
1341785-65-6 | 95% | 0.1g |
$930.0 | 2023-10-26 | |
Enamine | EN300-1123728-1g |
2-(cyclopropylamino)-4-(1H-1,2,4-triazol-1-yl)butanamide |
1341785-65-6 | 95% | 1g |
$1057.0 | 2023-10-26 | |
Enamine | EN300-1123728-10.0g |
2-(cyclopropylamino)-4-(1H-1,2,4-triazol-1-yl)butanamide |
1341785-65-6 | 10g |
$5774.0 | 2023-06-09 | ||
Enamine | EN300-1123728-0.5g |
2-(cyclopropylamino)-4-(1H-1,2,4-triazol-1-yl)butanamide |
1341785-65-6 | 95% | 0.5g |
$1014.0 | 2023-10-26 | |
Enamine | EN300-1123728-1.0g |
2-(cyclopropylamino)-4-(1H-1,2,4-triazol-1-yl)butanamide |
1341785-65-6 | 1g |
$1343.0 | 2023-06-09 |
2-(cyclopropylamino)-4-(1H-1,2,4-triazol-1-yl)butanamide 関連文献
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
-
Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
-
Peng Chang,Hui Mei,Shixiang Zhou,Konstantinos G. Dassios,Laifei Cheng J. Mater. Chem. A, 2019,7, 4230-4258
-
Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
M. Heilig,A. Kolew,M. Schneider Lab Chip, 2016,16, 734-742
-
Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
-
Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
-
10. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
2-(cyclopropylamino)-4-(1H-1,2,4-triazol-1-yl)butanamideに関する追加情報
Comprehensive Overview of 2-(cyclopropylamino)-4-(1H-1,2,4-triazol-1-yl)butanamide (CAS No. 1341785-65-6)
2-(cyclopropylamino)-4-(1H-1,2,4-triazol-1-yl)butanamide, with the CAS number 1341785-65-6, is a specialized chemical compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound features a unique molecular structure combining a cyclopropylamino group and a 1H-1,2,4-triazol-1-yl moiety, making it a versatile intermediate for various applications. Researchers and industry professionals frequently search for this compound due to its potential in drug discovery and crop protection formulations.
The molecular formula of 2-(cyclopropylamino)-4-(1H-1,2,4-triazol-1-yl)butanamide is C9H15N5O, with a molecular weight of 209.25 g/mol. Its structural complexity allows it to interact with biological targets, particularly enzymes and receptors involved in disease pathways. The presence of the 1,2,4-triazole ring is notable, as this heterocycle is often associated with antimicrobial, antifungal, and anti-inflammatory properties. Such characteristics make this compound a hot topic in discussions about next-generation therapeutics and sustainable agriculture solutions.
In pharmaceutical research, 2-(cyclopropylamino)-4-(1H-1,2,4-triazol-1-yl)butanamide is explored for its potential as a kinase inhibitor or modulator of cellular signaling pathways. Kinase inhibitors are a major focus in oncology and autoimmune disease treatments, aligning with current trends in personalized medicine. Additionally, the cyclopropylamino group may enhance the compound's metabolic stability, a critical factor in drug development. These attributes explain why searches for "kinase inhibitor intermediates" or "triazole-based drug candidates" often lead to this compound.
The agrochemical industry also shows interest in 2-(cyclopropylamino)-4-(1H-1,2,4-triazol-1-yl)butanamide, particularly for developing novel fungicides or plant growth regulators. With increasing global demand for food security and sustainable farming practices, compounds like this are investigated for their efficacy against resistant plant pathogens. The 1,2,4-triazole moiety is known to disrupt fungal cell membranes, making it a valuable component in crop protection strategies. This relevance to modern agriculture ensures frequent mentions in searches related to "green chemistry in agrochemicals" or "triazole fungicide alternatives."
From a synthetic chemistry perspective, the preparation of 2-(cyclopropylamino)-4-(1H-1,2,4-triazol-1-yl)butanamide involves multi-step organic reactions, often starting from readily available precursors like cyclopropylamine and 1H-1,2,4-triazole. Optimizing these synthetic routes is a common topic in academic and industrial research, as efficient production methods are crucial for scaling up applications. Researchers frequently inquire about "high-yield synthesis of triazole derivatives" or "cyclopropylamine-based intermediates," highlighting the compound's technical significance.
Market dynamics for 2-(cyclopropylamino)-4-(1H-1,2,4-triazol-1-yl)butanamide reflect broader trends in fine chemicals and specialty intermediates. The growing emphasis on precision medicine and eco-friendly agrochemicals drives demand for such niche compounds. Suppliers and manufacturers often highlight its purity, stability, and custom synthesis options to meet diverse research needs. This aligns with frequent search queries like "CAS 1341785-65-6 suppliers" or "custom synthesis of triazole amides."
In summary, 2-(cyclopropylamino)-4-(1H-1,2,4-triazol-1-yl)butanamide (CAS No. 1341785-65-6) represents a compelling case study in interdisciplinary chemistry. Its dual relevance to pharmaceuticals and agrochemicals, combined with its structurally intriguing features, ensures ongoing interest from researchers and industry stakeholders. By addressing key search trends and emphasizing its scientific and practical applications, this overview underscores the compound's value in contemporary chemical innovation.
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